molecular formula C14H12O2 B11745343 1-(6-Acetylnaphthalen-2-yl)ethan-1-one

1-(6-Acetylnaphthalen-2-yl)ethan-1-one

Cat. No.: B11745343
M. Wt: 212.24 g/mol
InChI Key: ZQELJJSUUBYMGS-UHFFFAOYSA-N
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Description

1-(6-Acetylnaphthalen-2-yl)ethan-1-one is a naphthalene derivative featuring two acetyl groups substituted at the 2- and 6-positions of the naphthalene ring. The acetyl substituents confer electron-withdrawing properties, influencing its reactivity and physical characteristics.

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

1-(6-acetylnaphthalen-2-yl)ethanone

InChI

InChI=1S/C14H12O2/c1-9(15)11-3-5-14-8-12(10(2)16)4-6-13(14)7-11/h3-8H,1-2H3

InChI Key

ZQELJJSUUBYMGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Acetylnaphthalen-2-yl)ethan-1-one typically involves the Friedel-Crafts acylation of naphthalene derivatives. One common method is the reaction of 2-acetylnaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts acylation processes, scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Acetylnaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of alcohols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products:

    Oxidation: Formation of 1-(6-carboxynaphthalen-2-yl)ethan-1-one.

    Reduction: Formation of 1-(6-hydroxynaphthalen-2-yl)ethan-1-one.

    Substitution: Formation of halogenated derivatives such as 1-(6-bromonaphthalen-2-yl)ethan-1-one.

Scientific Research Applications

1-(6-Acetylnaphthalen-2-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Acetylnaphthalen-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various molecular pathways, including signal transduction and gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 1-(6-Acetylnaphthalen-2-yl)ethan-1-one with structurally related ethanone derivatives:

Compound Name Substituents on Naphthalene Ring Functional Groups Key Properties/Effects
1-(6-Acetylnaphthalen-2-yl)ethan-1-one Acetyl at 2- and 6-positions Electron-withdrawing (acetyl) High polarity, potential for strong intermolecular interactions (e.g., dipole-dipole). Likely elevated melting point compared to alkyl-substituted analogs.
1-(6-Hydroxy-2-naphthyl)ethan-1-one Hydroxyl at 6-position, acetyl at 2- Electron-withdrawing (acetyl), polar (hydroxyl) Increased solubility in polar solvents due to hydroxyl group. Boiling point: 370.1°C, density: 1.213 g/cm³.
1-(6,7-Dimethoxynaphthalen-2-yl)ethan-1-one Methoxy at 6,7-positions, acetyl at 2- Electron-donating (methoxy) Enhanced stability under acidic conditions. Methoxy groups may reduce reactivity in electrophilic substitutions.
1-(6-Methylnaphthalen-2-yl)ethanone Methyl at 6-position, acetyl at 2- Electron-donating (methyl) Lower melting point compared to acetyl-rich analogs due to weaker intermolecular forces.
1-(4-Bromophenyl)ethan-1-one derivatives Bromophenyl substituents Halogen (bromo), acetyl Bromine enhances electrophilic reactivity, useful in cross-coupling reactions.

Physicochemical Properties

Property 1-(6-Acetylnaphthalen-2-yl)ethan-1-one (Inferred) 1-(6-Hydroxy-2-naphthyl)ethan-1-one 1-(4-Chloromethylphenyl)sulfanylidene Derivative
Boiling Point (°C) ~350–380 (estimated) 370.1 Not reported
Melting Point (°C) >150 (estimated) Not reported 137.3–138.5
Density (g/cm³) ~1.2–1.3 1.213 Not reported
Solubility Moderate in organic solvents High in polar solvents (due to –OH) Low (non-polar substituents)

Research Findings and Key Observations

Electronic Effects : Acetyl groups reduce electron density on the naphthalene ring, directing electrophilic substitutions to specific positions . Methoxy or hydroxy substituents alter solubility and stability .

Synthetic Flexibility : Bromine or chlorine incorporation expands utility in cross-coupling reactions, as seen in 4-bromophenyl derivatives .

Biological Activity : Structural variations (e.g., heteroaryl rings) correlate with antimicrobial or receptor-binding properties .

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